
(3S)-3-methylpiperidine
Overview
Description
(3S)-3-Methylpiperidine is a chiral secondary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol . Its CAS registry number is 626-56-2, distinguishing it from its enantiomer, (R)-3-methylpiperidine (CAS: 16078-25-4) . The compound features a six-membered piperidine ring with a methyl group at the 3-position, conferring stereochemical specificity critical for its interactions in biological and catalytic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3S)-3-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 3-methylpyridine with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-methylpyridine. The process typically involves high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the substituent introduced.
Scientific Research Applications
(3S)-3-Methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: this compound is utilized in the production of corrosion inhibitors, rubber chemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-methylpiperidine depends on its application. In medicinal chemistry, it often acts as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the specific drug or chemical being synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Methylpiperidine and 4-Methylpiperidine
2-Methylpiperidine (CAS: 109-05-7) :
4-Methylpiperidine (CAS: 626-51-7) :
- The methyl group at the 4-position reduces ring flexibility, impacting receptor binding in pharmaceutical applications.
- Adsorption energy on palladium catalysts is weaker (ΔEads = −44.08 kJ/mol for imine intermediates vs. −127.11 kJ/mol for 3-methylpiperidine derivatives), influencing catalytic hydrogenation pathways .
Ring-Size Analogues: Pyrrolidine and Azepane
Pyrrolidine (5-membered ring) :
Azepane (7-membered ring) :
Chiral Analogues: (R)-3-Methylpiperidine
- (R)-3-Methylpiperidine (CAS: 16078-25-4) :
- Enantiomeric differences lead to divergent biological activities. For example, (S)-enantiomers show higher specificity as FAAH (fatty acid amide hydrolase) inhibitors in patents WO2009127948 and WO2009127949 .
- Physical properties (e.g., boiling point, density) are nearly identical, but commercial availability varies, with (R)-enantiomers priced higher (e.g., ¥6,626.00/5g for (R)-3-methylpiperidine hydrochloride vs. lower-cost (S)-forms) .
Catalytic Hydrogenation By-Products
In Pd-catalyzed hydrogenation of pyridinecarbonitriles, this compound forms as a by-product due to strong adsorption on palladium (ΔEads = −127.11 kJ/mol ), favoring deamination pathways. This contrasts with intermediates like 3PIPA, which remain stable at lower temperatures .
Data Tables
Table 1: Physical and Chemical Properties
Compound | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) |
---|---|---|---|---|
This compound | 626-56-2 | 99.17 | ~125 | 17 |
2-Methylpiperidine | 109-05-7 | 99.17 | 127–128 | 15 |
Azepane | 111-49-9 | 99.17 | 137–138 | 25 |
Biological Activity
(3S)-3-methylpiperidine is a chiral derivative of piperidine that has garnered attention in medicinal chemistry due to its unique stereochemistry and biological activity. This compound, characterized by a methyl group at the third carbon of the piperidine ring, serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula : CHN
- Molecular Weight : 99.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes, modulating their activity. Its chiral nature enhances its interaction with biological targets, influencing pharmacodynamics and pharmacokinetics. The compound is particularly relevant in the development of drugs targeting the central nervous system (CNS) and has been studied for its potential therapeutic effects in treating neurological disorders, chronic pain, and anxiety.
1. Anticancer Properties
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer treatment. For instance, compounds derived from piperidine have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Compound | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | Myeloma | Not specified | Induces apoptosis via p53 activation |
17a (Piperidine derivative) | PC3 cells | 0.81 | Inhibits tubulin polymerization |
In a study involving 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, compounds showed significant growth inhibition in hematological cancer cell lines while promoting mRNA expression of apoptosis-related genes such as p53 and Bax .
2. Neurological Applications
This compound has been implicated in the synthesis of drugs targeting CNS disorders. Its binding affinity to neurotransmitter receptors plays a crucial role in modulating synaptic transmission and could lead to advancements in treatments for conditions like depression and anxiety .
Case Study 1: Anticancer Efficacy
A series of synthesized piperidine derivatives were evaluated for their anticancer properties against various cell lines. Compounds exhibited significant cytotoxicity, with molecular docking studies confirming their interaction with specific protein targets involved in cancer progression .
Case Study 2: CNS Drug Development
Research focused on the interaction of this compound with neurotransmitter receptors demonstrated its potential as a therapeutic agent for managing chronic pain. Radioligand binding assays indicated strong binding affinity to serotonin receptors, suggesting its utility in developing analgesic medications .
Applications in Research
This compound serves multiple roles across various fields:
- Medicinal Chemistry : As an intermediate in drug synthesis targeting CNS disorders.
- Biochemical Assays : Used as a ligand to study enzyme mechanisms.
- Industrial Chemistry : Employed in producing fine chemicals and agrochemicals.
Properties
IUPAC Name |
(3S)-3-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMWWXJUXDNJN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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